molecular formula C9H8ClF3N4O B6990163 N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide

N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide

Cat. No.: B6990163
M. Wt: 280.63 g/mol
InChI Key: GONGOCQAHZECKB-UHFFFAOYSA-N
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Description

N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and azetidine groups, and a trifluoromethyl group

Properties

IUPAC Name

N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4O/c10-7-6(16-4-18)8(15-3-14-7)17-1-5(2-17)9(11,12)13/h3-5H,1-2H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONGOCQAHZECKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C(=NC=N2)Cl)NC=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is usually achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions.

    Formamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The formamide group can be oxidized to a carboxylic acid or reduced to an amine.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry

In chemistry, N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for applications where robust chemical performance is needed.

Mechanism of Action

The mechanism of action of N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the azetidine ring can modulate its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]acetamide
  • N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]methanamine

Uniqueness

Compared to similar compounds, N-[4-chloro-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-5-yl]formamide is unique due to its formamide group, which can participate in hydrogen bonding and other interactions, enhancing its versatility in chemical synthesis and biological applications. The presence of the trifluoromethyl group also imparts unique electronic properties, making it distinct in its reactivity and stability profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

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